molecular formula C12H15BrClN B6213828 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride CAS No. 2728423-24-1

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride

Cat. No. B6213828
CAS RN: 2728423-24-1
M. Wt: 288.6
InChI Key:
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Description

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride (5-BPSH) is a compound that has been used in a variety of scientific research applications. It is a cyclic amine compound with a spirocyclic ring structure, and is synthesized using a two-step reaction involving the condensation of 4-bromophenylacetone with spiro[2.3]hexan-5-amine in the presence of a base. This compound has been studied for its various biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential for future applications.

Scientific Research Applications

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride has been used in a variety of scientific research applications, including studies on its biochemical and physiological effects. It has also been studied for its potential to act as a receptor agonist, a ligand for G-protein coupled receptors, and as a modulator of signal transduction pathways. Additionally, 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride has been studied for its potential to act as an anticonvulsant, an anti-inflammatory agent, and an analgesic.

Mechanism of Action

The exact mechanism of action of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is not yet fully understood. However, it is believed that the compound binds to a variety of G-protein coupled receptors, which in turn modulate signal transduction pathways. This binding is thought to lead to the various biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride have been studied in a variety of model systems. These studies have shown that 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride can act as an agonist of G-protein coupled receptors, leading to the modulation of signal transduction pathways. Additionally, 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride has been shown to act as an anticonvulsant, an anti-inflammatory agent, and an analgesic.

Advantages and Limitations for Lab Experiments

The use of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and can be readily obtained from commercial sources. Additionally, 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is relatively stable and can be stored for extended periods of time. On the other hand, the compound is relatively expensive and can be toxic in large doses.

Future Directions

The potential applications of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride are numerous. For example, the compound could be used to develop novel drugs for the treatment of various diseases, such as epilepsy and inflammation. Additionally, 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride could be used to study signal transduction pathways and the effects of G-protein coupled receptor agonists. Finally, the compound could be used to develop new diagnostic tools for the detection of various diseases.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride requires a two-step reaction. The first step involves the condensation of 4-bromophenylacetone with spiro[2.3]hexan-5-amine in the presence of a base. This reaction is typically carried out in a solvent such as anhydrous ethanol, and a catalytic amount of an acid such as p-toluenesulfonic acid is added to promote the reaction. The second step involves the hydrolysis of the reaction product with hydrochloric acid to form the final product, 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride involves the reaction of 4-bromobenzaldehyde with cyclopentadiene to form a spiro intermediate, which is then reduced to the corresponding spiro compound. The spiro compound is then reacted with ammonia to form the desired amine product, which is then converted to the hydrochloride salt.", "Starting Materials": [ "4-bromobenzaldehyde", "cyclopentadiene", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with cyclopentadiene in the presence of a Lewis acid catalyst to form a spiro intermediate.", "Step 2: The spiro intermediate is reduced using a reducing agent such as sodium borohydride to form the spiro compound.", "Step 3: The spiro compound is reacted with ammonia in the presence of a catalyst to form the desired amine product.", "Step 4: The amine product is converted to the hydrochloride salt by reacting it with hydrochloric acid." ] }

CAS RN

2728423-24-1

Molecular Formula

C12H15BrClN

Molecular Weight

288.6

Purity

95

Origin of Product

United States

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